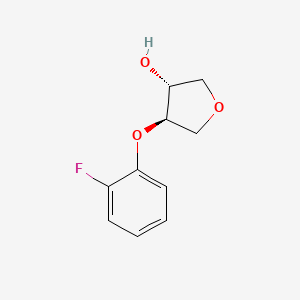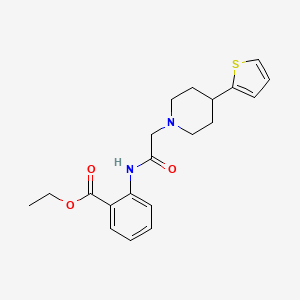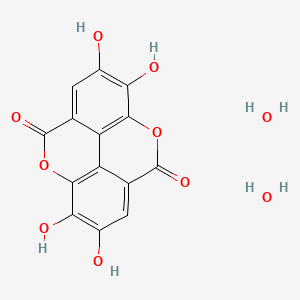
2-(2-Fluorophenyl)propane-1,3-diol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2-Fluorophenyl)propane-1,3-diol is a chemical compound with the CAS Number: 1267313-28-9 . It has a molecular weight of 170.18 . It is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 2-(2-fluorophenyl)-1,3-propanediol . The InChI code is 1S/C9H11FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 . The key for this InChI code is ZCCPNRBRVYOKOA-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen
Carbon-Fluorine Bond Formation
The carbon-fluorine bond formation involving compounds similar to 2-(2-Fluorophenyl)propane-1,3-diol has been a subject of study. A research conducted by Barthazy et al. (1999) investigated the formation of carbon−fluorine bonds using a five-coordinate fluoro complex of Ruthenium(II). This study is significant as it provides insights into the chemical reactions and mechanisms that could potentially involve this compound (Barthazy et al., 1999).
Downstream Processing of Diols
The work by Xiu and Zeng (2008) on the downstream processing of biologically produced diols, including 1,3-propanediol, highlights the challenges and potential methods for the purification and recovery of such compounds. This research is relevant for understanding the broader context of diol processing and recovery, which may include compounds like this compound (Xiu & Zeng, 2008).
Synthesis of Phenolic Propane-1,3-Diols
Tyman and Payne (2006) explored the synthesis of various phenolic propane-1,3-diols, providing valuable information on the chemical pathways and methods used to synthesize compounds structurally related to this compound (Tyman & Payne, 2006).
Enantiocontrolled Synthesis
Ihara et al. (1994) developed a method for the enantiocontrolled synthesis of chiral propane-1,3-diol derivatives possessing fluorinated quaternary stereogenic centers. This research is significant as it provides insights into the synthesis of chiral derivatives of diols, which could include this compound (Ihara et al., 1994).
Use in Oxazaborolidines Preparation
Research by Rong et al. (2000) on the preparation of oxazaborolidines from propane-1,3-diol derivatives highlights the application of such compounds in catalyst development (Rong et al., 2000).
Diiron Propane-1,3-Dithiolate Complexes
A study by Yan et al. (2020) involving diiron propane-1,3-dithiolate complexes with compounds structurally similar to this compound provides insights into the synthesis and characterization of such complexes. This research is relevant for understanding the potential applications of this compound in complex formation (Yan et al., 2020).
Safety and Hazards
The safety information for 2-(2-Fluorophenyl)propane-1,3-diol includes several hazard statements: H302, H315, H319, H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 . For more detailed safety information, please refer to the MSDS .
Eigenschaften
IUPAC Name |
2-(2-fluorophenyl)propane-1,3-diol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11FO2/c10-9-4-2-1-3-8(9)7(5-11)6-12/h1-4,7,11-12H,5-6H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCCPNRBRVYOKOA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C(CO)CO)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11FO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![2-(((2-(4-methoxyphenyl)-5-methyloxazol-4-yl)methyl)thio)-6,7-dihydro-3H-cyclopenta[d]pyrimidin-4(5H)-one](/img/structure/B2655494.png)


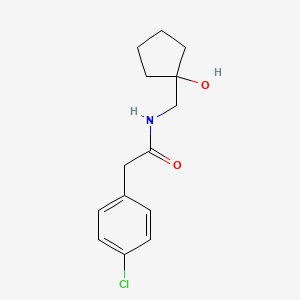
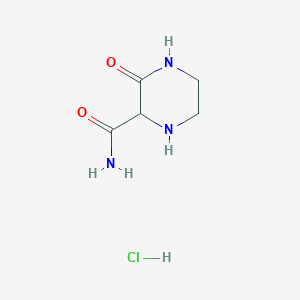
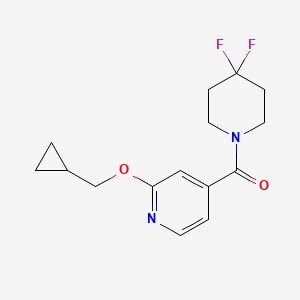
![(Z)-isopropyl 2-((2-((6-bromo-4H-benzo[d][1,3]dioxin-8-yl)methylene)-3-oxo-2,3-dihydrobenzofuran-6-yl)oxy)acetate](/img/structure/B2655506.png)

![Ethyl 3-oxobicyclo[3.2.1]octane-8-carboxylate](/img/structure/B2655509.png)
![rel-(3aS,6aR)-5-(tert-Butoxycarbonyl)tetrahydro-1H-thieno[3,4-c]pyrrole-3a(3H)-carboxylic acid 2,2-dioxide](/img/structure/B2655510.png)
